molecular formula C11H10F3NO5S B7595450 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

Cat. No. B7595450
M. Wt: 325.26 g/mol
InChI Key: WRYVXJVUXJPTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, also known as TFPOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule has been found to exhibit potent biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has also been shown to possess antioxidant properties, which can help to protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is its potent biological activity, which makes it a promising candidate for various applications in the field of medicine and biotechnology. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the limitations of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid. One potential area of research is the optimization of the synthesis method to improve the yield and purity of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid. Another area of research is the identification of novel targets for 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, which can help to expand its potential applications in the field of medicine and biotechnology. Additionally, further studies are needed to investigate the safety and toxicity of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with 3-hydroxyoxolane-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid.

Scientific Research Applications

3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is in the field of cancer research. Studies have shown that 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

3-[(2,4,6-trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO5S/c12-6-3-7(13)9(8(14)4-6)21(18,19)15-11(10(16)17)1-2-20-5-11/h3-4,15H,1-2,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYVXJVUXJPTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

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